6'-O-Feruloylsucrose is primarily obtained from plants, particularly those rich in phenolic compounds. It can be isolated from various plant sources, including certain species of Lilium and other flowering plants that synthesize phenolic acids. The extraction process typically involves solvent extraction methods followed by purification techniques such as chromatography to isolate the desired compound from plant matrices .
6'-O-Feruloylsucrose is classified as a phenolic compound due to the presence of the feruloyl moiety. It falls under the category of glycosides, specifically glycosyl esters, which are formed by the esterification of sugars with organic acids. The compound's structure and classification are significant in understanding its reactivity and biological properties .
The synthesis of 6'-O-Feruloylsucrose can be accomplished through several methodologies, with acylation being a common approach. One effective method involves the reaction between sucrose derivatives and feruloyl chlorides under controlled conditions. For instance, reactions utilizing p-acetoxyferuloyl chloride have been reported, yielding various feruloyl sucrose esters, including 6'-O-Feruloylsucrose with moderate yields .
The synthesis typically requires protecting groups on hydroxyls to achieve regioselectivity during acylation. The use of solvents such as dichloromethane or acetonitrile can enhance reaction efficiency. Reaction conditions such as temperature and time are critical; for example, maintaining a specific temperature range can optimize yields while minimizing side products like di- or tri-feruloyl compounds .
The molecular formula for 6'-O-Feruloylsucrose is , with a molecular weight of approximately 518.47 g/mol. The structural representation includes a sucrose backbone with a feruloyl group attached at the 6' position:
The exact mass of 6'-O-Feruloylsucrose is noted as 518.163556 g/mol. Its structural characteristics contribute to its bioactivity and interaction with biological systems .
6'-O-Feruloylsucrose participates in various chemical reactions typical of esters and glycosides. It can undergo hydrolysis in the presence of acids or bases, leading to the release of free sugars and ferulic acid. Additionally, it may react with nucleophiles due to its ester bond, facilitating further synthetic transformations.
The stability of 6'-O-Feruloylsucrose under different pH conditions has been studied, indicating that it retains integrity in neutral to slightly acidic environments but may degrade under strong alkaline conditions .
The mechanism by which 6'-O-Feruloylsucrose exerts its biological effects involves interactions with enzymes such as α-glucosidase and α-amylase. These interactions can inhibit enzyme activity, thereby influencing carbohydrate metabolism.
In vitro studies have demonstrated that 6'-O-Feruloylsucrose exhibits significant inhibitory activity against these enzymes, suggesting its potential role in managing blood glucose levels and providing therapeutic benefits for metabolic disorders .
6'-O-Feruloylsucrose is typically a white to off-white solid with moderate solubility in polar solvents like water and methanol. Its melting point and boiling point data are not extensively documented but are expected to align with similar glycoside compounds.
The compound exhibits stability under ambient conditions but may undergo degradation upon prolonged exposure to light or extreme temperatures. Its reactivity profile includes susceptibility to hydrolysis and potential interactions with various nucleophiles due to its ester functionalities .
6'-O-Feruloylsucrose has garnered interest for its potential applications in food science, pharmacology, and nutraceuticals. Its properties as an enzyme inhibitor make it a candidate for developing functional foods aimed at managing diabetes and obesity. Additionally, its antioxidant properties suggest applications in cosmetics and personal care products aimed at skin health .
6'-O-Feruloylsucrose belongs to a class of phenylpropanoid sucrose esters (PSEs) characterized by the esterification of ferulic acid (4-hydroxy-3-methoxycinnamic acid) to the sucrose backbone. Its molecular formula is C₁₆H₂₀O₉, confirmed by high-resolution mass spectrometry (HR-ESI-TOF-MS) with a characteristic [M-H]⁻ ion at m/z 355.103 [1] [9]. Positional isomerism arises from variations in the attachment site of feruloyl moieties to sucrose. For example:
Isomeric differentiation relies on NMR analysis. In 6'-O-feruloylsucrose, key NMR shifts include a downfield signal for the glucose unit’s C6' carbon (δ ~64 ppm) and H6' protons (δ ~4.3–4.5 ppm), correlating with HMBC to feruloyl carbonyl carbon (δ ~167 ppm) [3] [6]. In contrast, isomers like 1-O-feruloylsucrose show distinct shifts for fructose unit protons.
Table 1: Characteristic NMR Shifts of Feruloylsucrose Isomers
Isomer | ¹³C Glucose C6' (ppm) | ¹H Glucose H6' (ppm) | Key HMBC Correlation |
---|---|---|---|
6'-O-Feruloylsucrose | 63.9–64.2 | 4.32–4.51 (dd) | H6' to Feruloyl C=O (δ 167.5) |
3-O-Feruloylsucrose | 62.8 | 4.18–4.25 (m) | Fructose H3 to Feruloyl C=O |
3',6-di-O-feruloyl | 64.1, 64.9 | 4.35, 4.48 | Dual correlations to both feruloyl groups |
Sucrose contains eight chiral centers, and esterification preserves its α-D-glucopyranosyl-β-D-fructofuranoside configuration. The 6'-O-feruloylsucrose derivative maintains sucrose’s native conformation, evidenced by NOESY correlations between glucose H1' (δ ~5.4 ppm) and fructose protons, confirming the glycosidic linkage geometry [3] [6]. The feruloyl group exhibits trans-configuration, indicated by a 16.0 Hz coupling constant between olefinic protons (δ ~7.6 and 6.3 ppm) [6] [8]. Conformational stability arises from intramolecular hydrogen bonding between the feruloyl phenolic hydroxyl and adjacent sucrose hydroxyl groups, as confirmed by IR spectroscopy (broad band at 3200–3400 cm⁻¹) [6].
6'-O-Feruloylsucrose exhibits amphiphilic properties due to its polar sucrose backbone and nonpolar feruloyl aromatic ring. Its calculated HLB value is ~15–17, classifying it as water-dispersible:
In rice bran, 6'-O-feruloylsucrose exists predominantly in the soluble phenolic fraction (1.09 mg/100 g flour), contrasting with insoluble ferulic acid polymers [5] [9]. Germination reduces its content by 70% due to esterase-mediated hydrolysis, increasing free ferulic acid [5].
Table 2: Solubility Profile of 6'-O-Feruloylsucrose
Solvent System | Solubility (mg/mL) | Notes |
---|---|---|
Water | >50 | Forms clear solutions |
Methanol | >100 | Primary extraction solvent |
Ethanol (95%) | 30–40 | Partial solubility at room temperature |
Ethyl Acetate | <5 | Limited dissolution |
Hexane | Insoluble | Forms separate phase |
Stability is influenced by pH, temperature, and enzymatic activity:
LC-MS analysis of rice extracts confirms stability in mild acidic environments but significant degradation during prolonged storage at 25°C [9].
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